molecular formula C30H28N2O6 B14942962 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14942962
M. Wt: 512.6 g/mol
InChI Key: AJQLEIFWPZJDRU-SGEDCAFJSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including methoxy, hydroxy, indole, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the indole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Medicine

In medicinal chemistry, the compound could be explored for drug development, particularly if it exhibits any pharmacologically relevant activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(2-indolylethyl)-4-benzoyl-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(2-indolylethyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H28N2O6

Molecular Weight

512.6 g/mol

IUPAC Name

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H28N2O6/c1-36-21-11-8-18(9-12-21)28(33)26-27(19-10-13-24(37-2)25(16-19)38-3)32(30(35)29(26)34)15-14-20-17-31-23-7-5-4-6-22(20)23/h4-13,16-17,27,31,33H,14-15H2,1-3H3/b28-26-

InChI Key

AJQLEIFWPZJDRU-SGEDCAFJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC)O

Origin of Product

United States

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